Cas no 854624-09-2 (Benzeneacetic acid, a-(2-phenoxyethyl)-)

Benzeneacetic acid, α-(2-phenoxyethyl)-, is a synthetic aromatic carboxylic acid derivative characterized by its phenylacetic acid core substituted with a 2-phenoxyethyl group at the alpha position. This structure imparts unique reactivity and functional versatility, making it valuable as an intermediate in organic synthesis, particularly for pharmaceuticals and fine chemicals. Its phenoxyethyl moiety enhances solubility in organic solvents, facilitating reactions such as esterification, amidation, or further functionalization. The compound’s stability under controlled conditions and well-defined purity profile ensure consistent performance in research and industrial applications. It is commonly employed in the development of bioactive molecules, leveraging its balanced lipophilicity and structural adaptability for targeted synthetic pathways.
Benzeneacetic acid, a-(2-phenoxyethyl)- structure
854624-09-2 structure
Product name:Benzeneacetic acid, a-(2-phenoxyethyl)-
CAS No:854624-09-2
MF:C16H16O3
MW:256.29644
CID:717265

Benzeneacetic acid, a-(2-phenoxyethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, a-(2-phenoxyethyl)-
    • 4-phenoxy-2-phenylbutanoic acid
    • 4-PHENOXY-2-PHENYL-BUTYRIC ACID
    • Benzeneacetic acid,a-(2-phenoxyethyl)
    • GL-0888

Computed Properties

  • Exact Mass: 256.11000

Experimental Properties

  • PSA: 46.53000
  • LogP: 3.32390

Benzeneacetic acid, a-(2-phenoxyethyl)- Security Information

Benzeneacetic acid, a-(2-phenoxyethyl)- Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Benzeneacetic acid, a-(2-phenoxyethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1197851-1g
4-Phenoxy-2-phenylbutanoic acid
854624-09-2 98%
1g
¥9204.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1197851-5g
4-Phenoxy-2-phenylbutanoic acid
854624-09-2 98%
5g
¥24150.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1197851-10g
4-Phenoxy-2-phenylbutanoic acid
854624-09-2 98%
10g
¥47124.00 2024-07-28
A2B Chem LLC
AC16618-10g
Benzeneacetic acid, a-(2-phenoxyethyl)-
854624-09-2 95+%
10g
$2878.00 2024-04-19
A2B Chem LLC
AC16618-100g
Benzeneacetic acid, a-(2-phenoxyethyl)-
854624-09-2 95+%
100g
$8593.00 2024-04-19
A2B Chem LLC
AC16618-5g
Benzeneacetic acid, a-(2-phenoxyethyl)-
854624-09-2 95+%
5g
$2293.00 2024-04-19
A2B Chem LLC
AC16618-25g
Benzeneacetic acid, a-(2-phenoxyethyl)-
854624-09-2 95+%
25g
$4250.00 2024-04-19
A2B Chem LLC
AC16618-1g
Benzeneacetic acid, a-(2-phenoxyethyl)-
854624-09-2 95+%
1g
$1190.00 2024-04-19
A2B Chem LLC
AC16618-2g
Benzeneacetic acid, a-(2-phenoxyethyl)-
854624-09-2 95+%
2g
$1618.00 2024-04-19
A2B Chem LLC
AC16618-50g
Benzeneacetic acid, a-(2-phenoxyethyl)-
854624-09-2 95+%
50g
$6028.00 2024-04-19

Benzeneacetic acid, a-(2-phenoxyethyl)- Related Literature

Additional information on Benzeneacetic acid, a-(2-phenoxyethyl)-

Benzeneacetic acid, a-(2-phenoxyethyl)- (CAS No. 854624-09-2): A Comprehensive Overview

Benzeneacetic acid, a-(2-phenoxyethyl)-, identified by its Chemical Abstracts Service (CAS) number 854624-09-2, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a benzeneacetic acid backbone substituted with a 2-phenoxyethyl group, has garnered attention due to its potential applications in drug development and as an intermediate in synthetic chemistry. The unique structural features of this compound contribute to its distinct chemical properties and reactivity, making it a valuable candidate for further exploration in various scientific domains.

The structural composition of Benzeneacetic acid, a-(2-phenoxyethyl)- encompasses a benzene ring linked to an acetic acid moiety, with an additional 2-phenoxyethyl side chain. This configuration imparts specific electronic and steric properties to the molecule, influencing its interactions with biological targets. The presence of both aromatic and aliphatic components in its structure allows for diverse chemical modifications, enabling the synthesis of derivatives with tailored functionalities. Such structural versatility is highly advantageous in pharmaceutical research, where the optimization of molecular properties is crucial for achieving desired pharmacological effects.

In recent years, the study of compounds like Benzeneacetic acid, a-(2-phenoxyethyl)- has been facilitated by advancements in computational chemistry and molecular modeling techniques. These tools have enabled researchers to predict the behavior of molecules in complex biological systems with unprecedented accuracy. For instance, computer simulations have been instrumental in understanding how the 2-phenoxyethyl group influences the binding affinity and selectivity of this compound towards specific enzymes or receptors. Such insights are critical for designing molecules that exhibit high efficacy while minimizing off-target effects, a key consideration in modern drug discovery.

Furthermore, the synthesis of Benzeneacetic acid, a-(2-phenoxyethyl)- has been refined through innovative methodologies that enhance yield and purity. Modern synthetic approaches often employ catalytic processes that minimize waste and energy consumption, aligning with the principles of green chemistry. One notable method involves the use of palladium-catalyzed cross-coupling reactions to construct the benzeneacetic acid core, followed by nucleophilic substitution to introduce the 2-phenoxyethyl group. These strategies not only improve efficiency but also contribute to the sustainability of chemical manufacturing processes.

The pharmacological potential of Benzeneacetic acid, a-(2-phenoxyethyl)- has been explored in several preclinical studies. Research indicates that this compound exhibits inhibitory activity against certain enzymes implicated in inflammatory pathways. The 2-phenoxyethyl moiety is believed to modulate enzyme conformational changes, thereby reducing inflammatory responses. Additionally, studies suggest that derivatives of this compound may have applications in treating neurological disorders by interacting with neurotransmitter receptors. These findings underscore the importance of further investigating Benzeneacetic acid, a-(2-phenoxyethyl)- as a lead compound for developing novel therapeutic agents.

In vitro experiments have demonstrated that Benzeneacetic acid, a-(2-phenoxyethyl)- can interact with cellular components in complex ways. Its ability to penetrate cell membranes and reach intracellular targets has been studied using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed information about the compound's metabolic pathways and interaction mechanisms within biological systems. Understanding these processes is essential for optimizing drug formulations and predicting potential side effects.

The role of computational modeling in predicting the pharmacokinetic properties of Benzeneacetic acid, a-(2-phenoxyethyl)- cannot be overstated. Molecular dynamics simulations have been used to assess how this compound behaves within biological environments over time. Such simulations help researchers predict factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET), which are critical for evaluating drug candidates before they enter clinical trials. By leveraging these computational tools, scientists can make more informed decisions about which compounds warrant further development.

Recent advancements in synthetic biology have also opened new avenues for exploring derivatives of Benzeneacetic acid, a-(2-phenoxyethyl)-. Engineered microorganisms can be used to produce complex molecules efficiently under controlled conditions. This approach has been particularly useful for synthesizing analogs with modified side chains that enhance pharmacological activity or reduce toxicity. The integration of synthetic biology with traditional organic chemistry offers a powerful platform for drug discovery innovation.

The industrial application of Benzeneacetic acid, a-(2-phenoxyethyl)- extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Its structural features make it suitable for developing novel pesticides or herbicides that target specific biological pathways in plants or pests. Additionally, its derivatives can serve as intermediates in synthesizing dyes or polymers with unique properties. The versatility of this compound underscores its broad utility across multiple industries.

As research continues to uncover new applications for Benzeneacetic acid, a-(2-phenoxyethyl)-, collaborations between academic institutions and industry partners will be crucial for translating laboratory findings into practical solutions. Such partnerships foster innovation by combining expertise from different fields and providing resources necessary for large-scale production and commercialization. The ongoing development of this compound highlights the dynamic nature of scientific inquiry and its potential to address diverse challenges across various sectors.

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